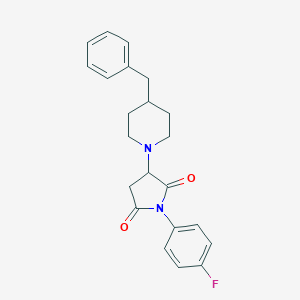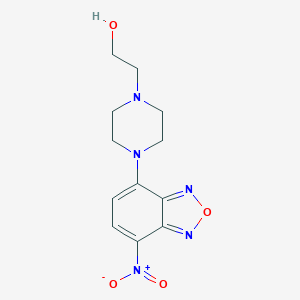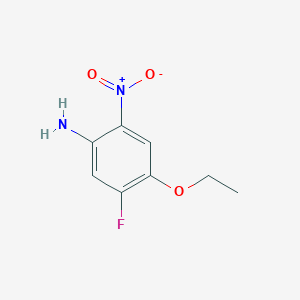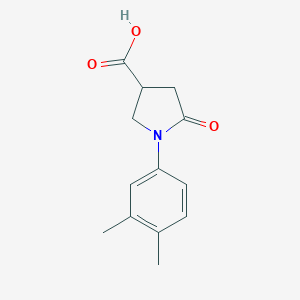
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, also known as BFPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor agonist, particularly at the D2 receptor subtype. This property may contribute to its potential therapeutic effects in neurological disorders.
Effets Biochimiques Et Physiologiques
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, particularly in the brain. Studies have reported that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can increase dopamine release and turnover, modulate dopamine receptor expression, and alter neural activity in key brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's high affinity for dopamine receptors and potential therapeutic effects make it a valuable compound for research. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione research. These include further studies on its mechanism of action, potential therapeutic applications in neurological disorders, and the development of more potent and selective derivatives. Additionally, research on the potential side effects and toxicity of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is needed to fully understand its safety profile. Overall, 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a promising compound with significant potential for scientific research and therapeutic development.
Méthodes De Synthèse
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves a multistep process that includes the reaction of 4-fluorophenylacetic acid with benzylpiperidine and subsequent cyclization with succinic anhydride. The final product is obtained through purification and crystallization. The synthesis method has been reported to yield high purity and good yields, making it a reliable method for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione production.
Applications De Recherche Scientifique
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been extensively studied for its potential pharmacological properties, particularly as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This property makes 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione a promising candidate for the treatment of dopamine-related disorders.
Propriétés
Numéro CAS |
5541-72-0 |
|---|---|
Nom du produit |
3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Formule moléculaire |
C22H23FN2O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23FN2O2/c23-18-6-8-19(9-7-18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2 |
Clé InChI |
OPEXISPVVKMWBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)

![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)